CID 71355239 CID 71355239
Brand Name: Vulcanchem
CAS No.:
VCID: VC19724078
InChI: InChI=1S/2Ca.Sn
SMILES:
Molecular Formula: Ca2Sn
Molecular Weight: 198.87 g/mol

CID 71355239

CAS No.:

Cat. No.: VC19724078

Molecular Formula: Ca2Sn

Molecular Weight: 198.87 g/mol

* For research use only. Not for human or veterinary use.

CID 71355239 -

Specification

Molecular Formula Ca2Sn
Molecular Weight 198.87 g/mol
Standard InChI InChI=1S/2Ca.Sn
Standard InChI Key POCRBODWWRSSTH-UHFFFAOYSA-N
Canonical SMILES [Ca].[Ca].[Sn]

Introduction

Chemical Identity and Registration

CID 71355239 is identified by its PubChem Compound Identifier (CID) and associated metadata. Key identifiers include:

Structural Characteristics

3D Conformation Challenges

Generating a 3D conformer for CID 71355239 is restricted due to unsupported elements or atom valences in molecular mechanics force fields (e.g., MMFF94s) . This limitation underscores the compound’s potential complexity, possibly involving rare earth metals, transition metals, or unconventional bonding patterns that defy standard modeling protocols.

Computed Physicochemical Properties

PubChem’s computational algorithms provide the following properties for CID 71355239 :

PropertyValue
Molecular Weight198.87 g/mol
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count0
Topological Polar Surface Area0 Ų
Heavy Atom Count4
Complexity0

These metrics suggest a simple, non-polar structure with limited conformational flexibility. The absence of hydrogen bond donors or acceptors implies low solubility in polar solvents, potentially favoring organic media.

Synthesis and Characterization

Synthetic Routes

No peer-reviewed studies or patents describe the synthesis of CID 71355239. Its registration in PubChem implies laboratory-scale preparation, but methodological details remain proprietary or unpublished. Hypothetically, its synthesis could involve:

  • Solid-State Reactions: Combining elemental precursors under controlled temperatures.

  • Metallurgical Processes: If the compound contains metals, arc melting or sintering techniques might be employed.

Future Research Directions

  • Structural Elucidation: Prioritize X-ray diffraction studies to resolve the compound’s atomic arrangement.

  • Synthetic Optimization: Develop reproducible methods for large-scale production.

  • Biological Screening: Evaluate toxicity, bioavailability, and therapeutic potential in vitro.

  • Computational Modeling: Refine force fields to accommodate unsupported elements or valences.

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